
Lupanine(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lupanine(1+) is an organic cation that is the conjugate acid of lupanine, arising from protonation of the tertiary amino function; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a lupanine.
Applications De Recherche Scientifique
1. Biocatalysis and Environmental Applications
Lupanine is recognized for its potential in biocatalysis and environmental applications. A study by Parmaki et al. (2020) introduced an environmentally friendly process for microbial production of enantiopure lupanine, highlighting its use in semi-synthesis of high-value compounds and wastewater valorization (Parmaki et al., 2020). Another study focused on lupin beans wastewater treatment, emphasizing lupanine's role in nanofiltration processes and its recovery for further use (Esteves et al., 2020).
2. Molecular Imprinting and Drug Synthesis
Lupanine has been explored in the synthesis of sparteine and other drugs. Esteves et al. (2022) discussed a greener strategy for lupanine purification from lupin bean wastewaters using molecularly imprinted polymers, showcasing its importance in making industrial processes more sustainable (Esteves et al., 2022).
3. Comparative Pharmacological Studies
Lupanine's pharmacological properties, especially in comparison to sparteine, were studied by Yovo et al. (1984). They found that lupanine was more efficient in certain pharmacological aspects and less toxic in animal models (Yovo et al., 1984).
4. Bacterial Utilization and Biodegradation
Research by Parmaki et al. (2018) investigated the bacterial degradation of lupanine, assessing its toxicity and potential for biodegradation, which is crucial for developing alkaloid valorization processes (Parmaki et al., 2018). Santana et al. (2002) studied bacterial strains capable of using lupanine as a sole carbon source, indicating its potential in removing lupanine from industrial effluents (Santana et al., 2002).
5. Alkaloid Biosynthesis and Plant Studies
Nowacki and Byerrum (1962) explored the biosynthesis of lupanine in plants, particularly focusing on its formation from lysine and other compounds (Nowacki & Byerrum, 1962). This type of research is fundamental in understanding lupanine's role in plant metabolism and potential applications in plant biochemistry.
Propriétés
Nom du produit |
Lupanine(1+) |
|---|---|
Formule moléculaire |
C15H25N2O+ |
Poids moléculaire |
249.37 g/mol |
Nom IUPAC |
(1S,2R,9S,10S)-7-aza-15-azoniatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/p+1/t11-,12-,13-,14+/m0/s1 |
Clé InChI |
JYIJIIVLEOETIQ-XDQVBPFNSA-O |
SMILES isomérique |
C1CC[NH+]2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O |
SMILES canonique |
C1CC[NH+]2CC3CC(C2C1)CN4C3CCCC4=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



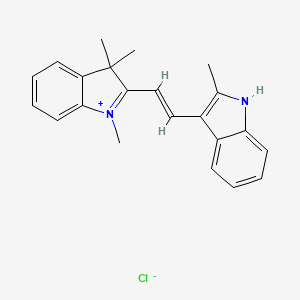
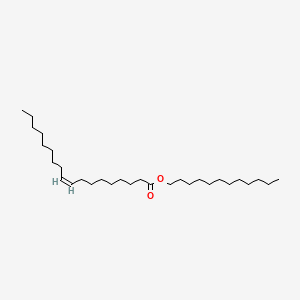
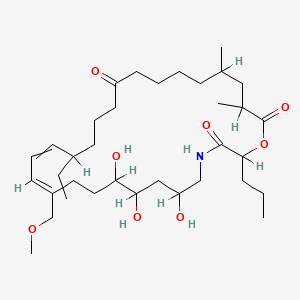
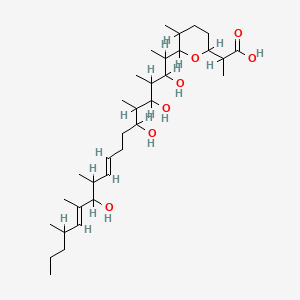

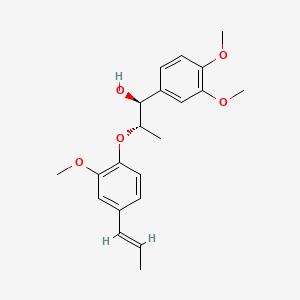
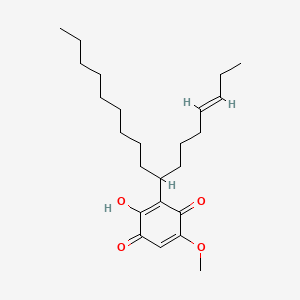
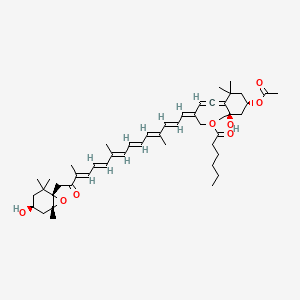

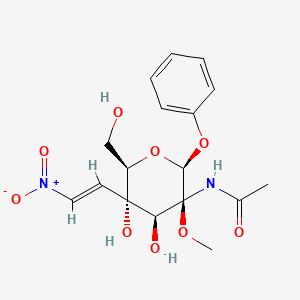
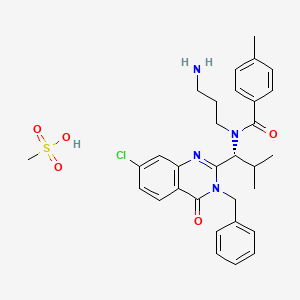


![N-[(3,4-dimethoxyphenyl)methyl]-3-(2-pyrimidinylthio)-1-propanamine](/img/structure/B1237584.png)